molecular formula C10H11NO3 B075806 N-Benzoyl-DL-alanine CAS No. 1205-02-3

N-Benzoyl-DL-alanine

Cat. No. B075806
CAS RN: 1205-02-3
M. Wt: 193.2 g/mol
InChI Key: UAQVHNZEONHPQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Benzoyl-DL-alanine can be synthesized from α-bromoacetophenone and diethyl acetamidomalonate. This synthesis involves the resolution of the racemic amino acid through hydrolysis of the N-trifluoroacetyl derivative, highlighting the compound's versatility in synthetic chemistry (Gawandi et al., 2004).

Molecular Structure Analysis

The molecular structure of N-Benzoyl-DL-alanine derivatives has been explored through the preparation and characterization of triorganotin(IV) complexes. These studies show that the tin atoms are coordinated by the unidentate carboxylic group and the oxygen atom of the amidocarbonyl group, indicating a polymeric and monomeric nature in solid and solution states, respectively (Sandhu et al., 1987).

Chemical Reactions and Properties

The reactivity of N-Benzoyl-DL-alanine with kynureninase from Pseudomonas fluorescens has been documented, showcasing its ability to form a quinonoid intermediate during enzymatic reactions. This reaction does not exhibit a significant solvent isotope effect, differentiating it from reactions of similar compounds (Gawandi et al., 2004).

Physical Properties Analysis

Research on the physical properties of N-Benzoyl-DL-alanine derivatives, particularly triorganotin(IV) complexes, indicates that these compounds exhibit distinct behaviors in solid and solution phases. Their coordination chemistry provides insights into their polymeric structures and monomeric forms in different solvents (Sandhu et al., 1987).

Chemical Properties Analysis

The chemical properties of N-Benzoyl-DL-alanine have been further elaborated through studies on its interaction with enzymes like kynureninase. The formation of intermediates and the rate-determining steps in these reactions offer valuable insights into the compound's chemical behavior and its potential applications in biochemical research (Gawandi et al., 2004).

Scientific Research Applications

  • Biochemical Applications :

    • N-Benzoyl-DL-alanine has been studied in the context of enzyme reactions, specifically with Pseudomonas fluorescens kynureninase. Gawandi et al. (2004) found that beta-benzoyl-L-alanine is a good substrate for kynureninase from Pseudomonas fluorescens, highlighting a change in the rate-determining step in the enzyme's reaction mechanism compared to other substrates (Gawandi et al., 2004).
    • Kumar et al. (2010) investigated the effects of substituents on the reaction of beta-benzoylalanines with Pseudomonas fluorescens kynureninase, providing insights into the enzyme's catalytic mechanism and how different substituents influence the reaction rate (Kumar et al., 2010).
  • Organometallic Chemistry :

    • Sandhu et al. (1987) prepared triorganotin(IV) derivatives of N-benzoyl-DL-alanine, providing insights into their molecular structure and coordination in both solid and solution states. This research aids in understanding the polymeric and monomeric forms of these compounds (Sandhu et al., 1987).
  • Pharmaceutical and Medical Applications :

    • In the field of pharmacology, Sajadi et al. (1979) synthesized a series of N-protected cyanomethyl esters of various amino acids, including N-benzoyl-L-phenylalanine cyanomethyl esters, to test their antineoplastic and antiinflammatory activity in rodents. This research highlights the potential pharmaceutical applications of compounds derived from N-Benzoyl-DL-alanine (Sajadi et al., 1979).
  • Chromatography and Separation Sciences :

    • Allenmark et al. (1983) investigated the optical resolution of a series of N-aroyl d,l-amino acids, including N-benzoyl-DL-alanine, using high-performance liquid chromatography. This research is significant for separating optical isomers, which is crucial in pharmaceutical synthesis (Allenmark et al., 1983).

Safety And Hazards

When handling N-Benzoyl-DL-alanine, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2-benzamidopropanoic acid
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InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
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InChI Key

UAQVHNZEONHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
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Molecular Formula

C10H11NO3
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DSSTOX Substance ID

DTXSID60870867
Record name N-Benzoyl-DL-alanine
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Molecular Weight

193.20 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
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Product Name

N-Benzoyl-DL-alanine

CAS RN

1205-02-3, 90988-29-7, 2198-64-3
Record name N-Benzoyl-DL-alanine
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Record name N-BENZOYL-DL-ALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
GK Sandhu, G Kaur, J Holeček, A Lyčka - Journal of organometallic …, 1987 - Elsevier
The triorganotin(IV) derivatives of N-benzoyl-dl-alanine (HA), R 3 SnA, and N-benzoyl-dl-alanylglycine (HDP), R 3 SnDP (R  methyl, n-propyl, n-butyl, phenyl and cyclohexyl, …
Number of citations: 23 www.sciencedirect.com
G Marcotrigiano, L Menabue… - Journal of the Chemical …, 1976 - pubs.rsc.org
Reaction of amines with the complex [Cu(Bz-AlaO)2]·H2O (Bz-AlaO =N-benzoyl-DL-alaninato) gives adducts of the type [Cu(Bz-AlaO)2]·Bn[n= 1,B = piperazine(ppz), 3-methylpyridine(…
Number of citations: 6 pubs.rsc.org
RH Angus, PR Carey, H Lee, AC Storer… - Canadian journal of …, 1985 - cdnsciencepub.com
… In the present work we show that N-benzoylDL-alanine ethyl dithioester takes up a conformation in the crystalline state resembling very closely the B-conformation that has such …
Number of citations: 12 cdnsciencepub.com
M Nath, S Goyal - Synthesis and Reactivity in Inorganic and Metal …, 2004 - Taylor & Francis
Some organosilicon(IV) complexes of the formulae Me 2 SiL 2 and R 3 SiL (where L = monoanoion of N‐benzoylamino acids: hippuric acid [HL 1 ], N‐benzoyl‐DL‐alanine [HL 2 ], N‐…
Number of citations: 3 www.tandfonline.com
S Allenmark, B Bomgren, H Boren - Enzyme and microbial technology, 1986 - Elsevier
… Resting cells of Nocardia restrictus rapidly degrades the L-forms of N-acetyl-DL-tryptophan and N-benzoylDL-alanine. Arthrobacter oxydans produces N-acetyl-D-tryptophan by D-…
Number of citations: 5 www.sciencedirect.com
E Çavdar - 1990 - gcris.ege.edu.tr
… The best product yield obtained with N-Benzoyl-DL-Alanine esters. When the immobilized was used, the product yield N-Benzoyl-DL-Alanine ethyl esters were investigated. But reaction …
Number of citations: 0 gcris.ege.edu.tr
DN Gupta, V Dalal, BK Savita, P Dhankhar… - Journal of …, 2022 - Taylor & Francis
… the binding affinity, the top four molecules (N-Boc-2-amino isobutyric acid (B2AI), BOC-L-Valine (BLV), 1-(boc-amino) cyclobutane carboxylic acid (1BAC), and N-Benzoyl-DL-alanine (…
Number of citations: 15 www.tandfonline.com
SI Zav'yalov, MP Unanyan, GV Kondrat'eva… - Bulletin of the Academy …, 1967 - Springer
… In accordance with this scheme of biotin biogenesis the synthesis of dehydrodesthiobiotin and its analogues was accomplished by means of the interaction of N-benzoyl-dl-~-alanine, 2-…
Number of citations: 3 link.springer.com
G Tamasi, C Bonechi, A Donati, G Leone… - Journal of Molecular …, 2019 - Elsevier
… Recently, it happened that a modified aminoacid, N-benzoyl-dl-alanine (HBAL) reacted with the fac-[Ru II (CO) 3 Cl 2 (MBI)] complex in methanol, in the presence of NaHCO 3 , and …
Number of citations: 1 www.sciencedirect.com
YJ Kim - 1965 - search.proquest.com
… They used half a mole of alkali and half a mole of the optically active base with one mole of racemic acid, and separated N-benzoyl-DL-alanine into its optically active cemponents. Inger…
Number of citations: 0 search.proquest.com

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